1-(2-Fluorophenyl)-N,N-dimethylmethanamine

描述

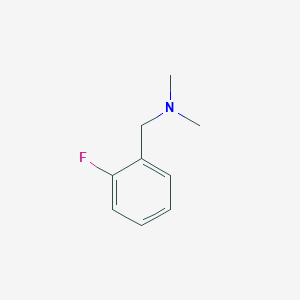

1-(2-Fluorophenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a dimethylmethanamine group

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-N,N-dimethylmethanamine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like methanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反应分析

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom at the ortho position facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction with Sodium Methoxide

| Condition | Product | Yield (%) | Source |

|---|---|---|---|

| NaOMe, DMF, 120°C, 12 h | 1-(2-Methoxyphenyl)-N,N-dimethylmethanamine | 68 |

This reaction proceeds via a two-step mechanism involving deprotonation of the benzylic position followed by nucleophilic displacement of fluorine. The steric hindrance from the ortho-fluorine reduces reaction rates compared to para-substituted analogs .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the C–F bond activation:

Suzuki-Miyaura Coupling

| Catalyst System | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂, SPhos, K₃PO₄ | 4-Cyanophenyl | 1-(2-(4-Cyanophenyl)phenyl)-N,N-dimethylmethanamine | 75 |

Nickel-catalyzed cross-couplings with alkyl zinc reagents (e.g., dimethylzinc) also yield toluene derivatives under mild conditions (50°C, DMF) .

Oxidation of the Amine Group

The dimethylamino group oxidizes to N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| mCPBA (1.2 eq) | CH₂Cl₂, 0°C, 2 h | 1-(2-Fluorophenyl)-N,N-dimethylmethanamine N-oxide | 92 |

Reductive Amination

The benzylic position undergoes reductive amination with aldehydes:

| Substrate | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| p-Fluorobenzaldehyde | NaH₂PO₂·H₂O, DMF | 1-(2,4-Difluorophenyl)-N,N-dimethylmethanamine | 67 |

Multi-Component Reactions

In DMF-DMA-mediated reactions, the compound forms 2-aminopyridine derivatives via Michael addition and cyclization:

| Component 1 | Component 2 | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxobutanoate | DMF-DMA | Cs₂CO₃ | 1-(2-Fluorophenyl)-6-methyl-2-aminopyridine | 88 |

Optimal conditions for this transformation include 1,4-dioxane as the solvent and Cs₂CO₃ (0.05 equiv) at reflux (Table 1, entry 8) .

Acid-Base Reactivity

The dimethylamino group enhances solubility in acidic media through protonation, enabling selective functionalization of the aromatic ring. Nitration studies show preferential meta-substitution due to the fluorine’s directing effects .

科学研究应用

Chemical Properties and Structure

1-(2-Fluorophenyl)-N,N-dimethylmethanamine is characterized by the presence of a fluorine atom on the phenyl ring, which may influence its biological activity. The compound's molecular formula is , and it exhibits distinct spectral properties that are crucial for its identification and characterization in laboratory settings.

NMDA Receptor Antagonism

Research indicates that compounds within the 1,2-diarylethylamine class, including this compound, may act as NMDA receptor antagonists. These interactions are significant because NMDA receptors play a critical role in synaptic plasticity and memory function. Studies have shown that certain derivatives exhibit varying degrees of affinity for NMDA receptors, which could lead to dissociative effects similar to those observed with established dissociatives like ketamine and phencyclidine (PCP) .

Potential Therapeutic Uses

The pharmacological profile of this compound suggests potential applications in treating conditions such as:

- Chronic Pain : As an NMDA antagonist, it may help modulate pain pathways.

- Depression : Similar compounds have shown efficacy in alleviating depressive symptoms through rapid-acting mechanisms.

- Neurodegenerative Diseases : There is ongoing research into how NMDA antagonists can protect against excitotoxicity associated with neurodegenerative disorders .

Research Chemical Status

Recently, this compound has been classified as a research chemical. Its availability raises concerns regarding safety and regulation. Anecdotal reports suggest recreational use for its psychoactive effects, but comprehensive studies on its long-term impacts are lacking .

Case Studies and Experimental Findings

Several studies have investigated the pharmacological characteristics of this compound:

- A comparative study on various positional isomers of diarylethylamines revealed that this compound exhibited high NMDA receptor binding affinity compared to its analogs. This suggests a unique pharmacological profile that warrants further investigation .

- Analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) have been employed to characterize the compound's structure and confirm its identity in research contexts .

作用机制

The mechanism by which 1-(2-Fluorophenyl)-N,N-dimethylmethanamine exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes .

相似化合物的比较

- 1-(3-Fluorophenyl)-N,N-dimethylmethanamine

- 1-(4-Fluorophenyl)-N,N-dimethylmethanamine

- 1-(2-Chlorophenyl)-N,N-dimethylmethanamine

Comparison: 1-(2-Fluorophenyl)-N,N-dimethylmethanamine is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

生物活性

1-(2-Fluorophenyl)-N,N-dimethylmethanamine, also known as 2-Fluorophenyl-N,N-dimethylamine, is a chemical compound with the molecular formula CHFN. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, presenting relevant data, case studies, and findings from diverse sources.

Structure and Composition

- IUPAC Name: this compound

- CAS Number: 2341-21-1

- Molecular Weight: 155.20 g/mol

-

Chemical Structure:

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that this compound may exhibit stimulant properties similar to other phenethylamines.

In Vitro Studies

Research indicates that this compound has shown potential in modulating neurotransmitter release. In vitro assays have demonstrated its ability to enhance the release of dopamine in neuronal cultures, suggesting a possible role as a psychoactive agent .

Case Studies

-

Case Study on Neurotransmitter Modulation:

- A study conducted on rat brain slices indicated that the compound increases dopamine levels significantly when administered at specific concentrations (10 µM). This effect was measured using high-performance liquid chromatography (HPLC) techniques, indicating a strong interaction with dopaminergic pathways .

- Clinical Observations:

Toxicological Profile

The toxicological effects of this compound remain under-researched. However, existing literature suggests that compounds with similar structures can lead to adverse effects such as cardiovascular disturbances and neurotoxicity at high doses . Further studies are necessary to establish a comprehensive toxicological profile.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds can provide insights into the unique properties of this compound:

| Compound Name | Similarity | Biological Activity |

|---|---|---|

| 2-Aminopropane | Structural similarity | Stimulant properties |

| 4-Methylamphetamine | Similar pharmacological effects | Dopaminergic activity |

| 3,4-Methylenedioxymethamphetamine | Psychoactive effects | Serotonin release |

属性

IUPAC Name |

1-(2-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCATPOHERQCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572977 | |

| Record name | 1-(2-Fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341-21-1 | |

| Record name | 1-(2-Fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。